1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium
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Overview
Description
1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonyl group, which imparts significant chemical stability and reactivity.
Preparation Methods
The synthesis of 1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps, including the introduction of the trifluoromethanesulfonyl group and the formation of the benzodiazole ring. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Scientific Research Applications
1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and protein interaction studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with molecular targets through the trifluoromethanesulfonyl group. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include:
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use as an ionic liquid with high conductivity and low viscosity.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar properties but different alkyl chain length.
1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM stands out due to its unique benzodiazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16F3N2O2S+ |
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Molecular Weight |
321.34 g/mol |
IUPAC Name |
1,3-diethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium |
InChI |
InChI=1S/C13H16F3N2O2S/c1-4-17-9(3)18(5-2)12-8-10(6-7-11(12)17)21(19,20)13(14,15)16/h6-8H,4-5H2,1-3H3/q+1 |
InChI Key |
SPCZLBSWEQQCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)C(F)(F)F)CC)C |
Origin of Product |
United States |
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